Cas no 80151-28-6 (3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol)

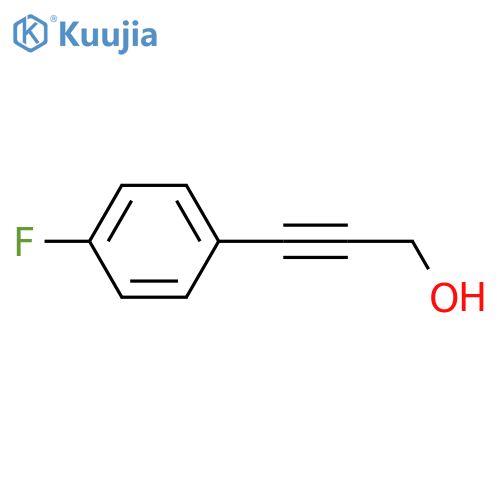

80151-28-6 structure

商品名:3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol

3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-Fluorophenyl)prop-2-yn-1-ol

- 2-Propyn-1-ol,3-(4-fluorophenyl)-

- 3-(4-FLUORO-PHENYL)-PROP-2-YN-1-OL

- 3-(4-fluorophenyl)-2-propyn-1-ol

- AC1MD2VV

- AG-H-21561

- CTK5E7521

- MolPort-000-931-885

- SBB086696

- SureCN103643

- SCHEMBL103643

- A839854

- AKOS004117994

- FT-0758916

- A50677

- CS-0266311

- 80151-28-6

- DTXSID10382223

- EN300-330054

- MFCD04039232

- ZROXSIPANMVWHB-UHFFFAOYSA-N

- DB-075658

- 3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol

-

- MDL: MFCD04039232

- インチ: InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2

- InChIKey: ZROXSIPANMVWHB-UHFFFAOYSA-N

- ほほえんだ: C(#CC1=CC=C(C=C1)F)CO

計算された属性

- せいみつぶんしりょう: 150.04800

- どういたいしつりょう: 150.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2A^2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.2

- ふってん: 236.7°C at 760 mmHg

- フラッシュポイント: 109.7°C

- 屈折率: 1.558

- PSA: 20.23000

- LogP: 1.16950

3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330054-2.5g |

3-(4-fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95.0% | 2.5g |

$277.0 | 2025-03-18 | |

| abcr | AB228480-1 g |

3-(4-Fluorophenyl)prop-2-yn-1-ol; . |

80151-28-6 | 1 g |

€1,338.30 | 2023-07-20 | ||

| Alichem | A019122105-1g |

3-(4-Fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95% | 1g |

$544.50 | 2023-09-01 | |

| Enamine | EN300-330054-1.0g |

3-(4-fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95.0% | 1.0g |

$142.0 | 2025-03-18 | |

| Enamine | EN300-330054-0.25g |

3-(4-fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95.0% | 0.25g |

$131.0 | 2025-03-18 | |

| Enamine | EN300-330054-5.0g |

3-(4-fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95.0% | 5.0g |

$410.0 | 2025-03-18 | |

| 1PlusChem | 1P005OJD-1g |

3-(4-Fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95% | 1g |

$185.00 | 2024-04-21 | |

| abcr | AB228480-1g |

3-(4-Fluorophenyl)prop-2-yn-1-ol; . |

80151-28-6 | 1g |

€253.10 | 2025-02-27 | ||

| Enamine | EN300-330054-5g |

3-(4-fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 5g |

$410.0 | 2023-09-04 | ||

| Aaron | AR005ORP-250mg |

3-(4-Fluorophenyl)prop-2-yn-1-ol |

80151-28-6 | 95% | 250mg |

$71.00 | 2025-02-11 |

3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol 関連文献

-

S. Antony Savarimuthu,D. G. Leo Prakash,S. Augustine Thomas,Thirumanavelan Gandhi,Mrinal K. Bera Org. Biomol. Chem. 2020 18 3552

80151-28-6 (3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80151-28-6)3-(4-Fluoro-Phenyl)-Prop-2-Yn-1-Ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):166.0/530.0